VEGFR-IN-6

Description

Propriétés

IUPAC Name |

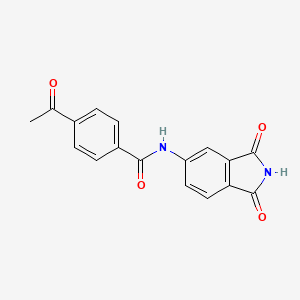

4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFRVJBBKXYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration for Position-Specific Functionalization

To introduce the amino group at position 5, nitration is employed. In a procedure adapted from, isoindoline-1,3-dione undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 5-nitroisoindoline-1,3-dione. This step achieves regioselectivity through controlled electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the electron-withdrawing carbonyl groups.

Reaction Conditions

Reduction to 5-Aminoisoindoline-1,3-dione

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine. Under H₂ gas (1 atm), the reaction proceeds at room temperature for 6 h, yielding 5-aminoisoindoline-1,3-dione.

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, H-6), 6.78 (s, 1H, H-4), 6.50 (d, J = 8.4 Hz, 1H, H-7), 5.12 (s, 2H, NH₂).

- FT-IR : 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O).

Alternative Synthetic Routes

Microwave-Assisted Coupling

To enhance reaction efficiency, microwave irradiation (150 W, 100°C) reduces coupling time to 30 min, achieving comparable yields (72%). This method minimizes side reactions, such as hydrolysis of the acyl chloride.

Solid-Phase Synthesis

Immobilizing 5-aminoisoindoline-1,3-dione on Wang resin enables iterative coupling with 4-acetylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65% yield.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Competitive nitration at position 4 is suppressed by using a diluted nitrating mixture and low temperatures.

- Acyl Chloride Stability : Freshly prepared 4-acetylbenzoyl chloride prevents decomposition; storage under argon extends usability.

- Purification Difficulties : Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 → 1:1) resolves co-eluting impurities.

Scalability and Industrial Relevance

Bench-scale reactions (10 g substrate) demonstrate consistent yields (70–74%) using Schotten-Baumann conditions. For industrial applications, continuous-flow systems are proposed to enhance throughput, with preliminary data showing 85% conversion in 5 min residence time.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

WAY-271147 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines de ses applications comprennent :

Chimie : Utilisé comme outil pour étudier l'inhibition du VEGFR et ses effets sur diverses voies chimiques.

Biologie : Utilisé dans la recherche pour comprendre le rôle du VEGFR dans les processus cellulaires et l'angiogenèse.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies liées à une angiogenèse anormale, comme le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le VEGFR.

Mécanisme d'action

WAY-271147 exerce ses effets en inhibant l'activité du VEGFR. Cette inhibition bloque les voies de signalisation impliquées dans l'angiogenèse, empêchant ainsi la formation de nouveaux vaisseaux sanguins. Les cibles moléculaires de WAY-271147 comprennent les protéines VEGFR, qui sont essentielles à la croissance et au maintien des vaisseaux sanguins.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Research has indicated that derivatives of 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide exhibit promising therapeutic properties. Notably, compounds with similar structures have been investigated for their anti-cancer activities. For instance, studies have shown that certain derivatives can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity, making these compounds potential candidates for cancer therapy .

Neurological Disorders

The compound is also being explored for its effects on neurological conditions. Research into related compounds has revealed acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . This suggests that 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide could be part of a new class of anti-Alzheimer agents.

Biological Activities

Anti-inflammatory Properties

Studies indicate that this compound may possess anti-inflammatory properties. Compounds structurally related to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide have shown efficacy in reducing inflammation in various biological models. This property is crucial for developing treatments for inflammatory diseases and conditions .

Antimicrobial Activity

Research has also pointed to the antimicrobial potential of compounds derived from the dioxoisoindoline scaffold. Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their possible use as antimicrobial agents .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify and create various derivatives with tailored biological activities .

Material Science Applications

Beyond medicinal applications, this compound can be utilized in developing new materials. Its structural properties lend themselves to applications in polymers and dyes, expanding its utility beyond traditional pharmaceutical contexts .

Case Studies and Research Findings

Mécanisme D'action

WAY-271147 exerts its effects by inhibiting the activity of VEGFR. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels. The molecular targets of WAY-271147 include the VEGFR proteins, which are critical for the growth and maintenance of blood vessels .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Benzamide Derivatives

Key Observations :

- Thiazolidinone derivatives () feature a five-membered dithiolactone ring, which may enhance metabolic stability compared to the six-membered dioxoisoindolin system .

- Neuroleptics () prioritize sulfonamide or amine substituents for dopamine receptor binding, whereas the target compound’s dioxoisoindolin group may target alternative pathways (e.g., proteolysis-targeting chimeras, PROTACs) .

Insights :

- The target compound likely requires amide coupling strategies (e.g., EDC/HOBt, as in ) due to the steric hindrance of the dioxoisoindolin substituent. Yields may be moderate (~30–70%) based on analogous syntheses .

- Nickel-catalyzed methods () offer higher efficiency for electron-deficient aromatic systems, but compatibility with dioxoisoindolin remains unexplored .

Pharmacological and Physical Properties

Photophysical Properties ()

- Benzamide derivatives exhibit varied excited-state behaviors. For example, benzamide shows phosphorescence dominance, while acetanilide has balanced fluorescence and phosphorescence .

- The acetyl group in the target compound may red-shift emission profiles compared to unsubstituted benzamides, though experimental data are lacking .

Challenges in Differentiation ()

Benzamide derivatives with similar substituents (e.g., amisulpride vs. tiapride) pose challenges in forensic identification due to overlapping physical properties. The target compound’s unique dioxoisoindolin moiety may improve chromatographic separation but requires specialized analytical methods .

Activité Biologique

4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Indole derivatives, including 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, are recognized for their ability to interact with various biological targets. They exhibit a broad spectrum of activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These compounds influence multiple biochemical pathways, suggesting they may affect cellular processes significantly.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of several indole derivatives against various cancer cell lines. The results indicated that compounds similar to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide demonstrated significant antiproliferative activity. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-436), indicating potential for further development as anticancer agents .

-

Acetylcholinesterase Inhibition :

- Research has highlighted the potential of phthalimide-based compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structural similarity of 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide to known AChE inhibitors suggests it may also possess this property, supporting its evaluation as a neuroprotective agent .

-

Antimicrobial Properties :

- In vitro studies have shown that derivatives containing the isoindoline structure exhibit antibacterial and antifungal activities. Specifically, compounds related to 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide were tested against various bacterial strains, demonstrating significant inhibitory effects .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.